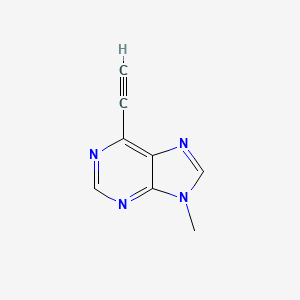
6-ethynyl-9-methyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethynyl-9-methyl-9H-purine is a purine derivative with the molecular formula C8H6N4. It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound is characterized by the presence of an ethynyl group at the 6-position and a methyl group at the 9-position of the purine ring.
Wirkmechanismus
Target of Action
The primary target of 6-ethynyl-9-methyl-9H-purine is the Nek2 kinase . Nek2 is a protein kinase that plays a crucial role in cell division and is often overexpressed in various cancers .
Mode of Action
This compound acts as a covalent inhibitor of Nek2 . It targets the enzyme’s cysteine 22 residue, which lies near the catalytic site . This interaction results in irreversible inhibition of Nek2, thereby disrupting its function .
Biochemical Pathways
The inhibition of Nek2 by this compound affects the cell division process . Nek2 plays a key role in the regulation of the cell cycle, particularly during mitosis . By inhibiting Nek2, the compound can disrupt normal cell division, which may lead to cell death .
Result of Action
The inhibition of Nek2 by this compound can lead to cell death . This is particularly relevant in the context of cancer cells, where Nek2 is often overexpressed . Therefore, the compound’s action could potentially have anti-cancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-9-methyl-9H-purine typically involves the alkylation of 6-ethynylpurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-ethynyl-9-methyl-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield 6-formyl-9-methyl-9H-purine, while reduction can produce 6-ethyl-9-methyl-9H-purine.
Wissenschaftliche Forschungsanwendungen
6-ethynyl-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methylpurine: Lacks the ethynyl group and has different biological activity.
9-ethyl-9H-purine: Has an ethyl group instead of a methyl group at the 9-position.
6-chloro-9-methyl-9H-purine: Contains a chlorine atom at the 6-position instead of an ethynyl group.
Uniqueness
6-ethynyl-9-methyl-9H-purine is unique due to the presence of both an ethynyl and a methyl group, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-ethynyl-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFXBMYXYYNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
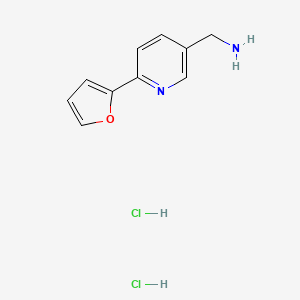
![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)
![3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B6416738.png)


![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)
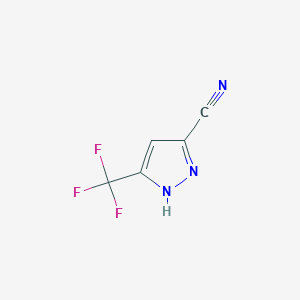

![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)

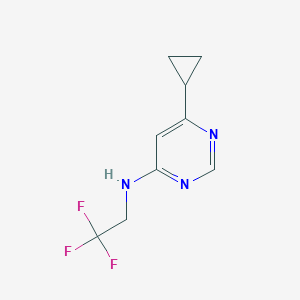
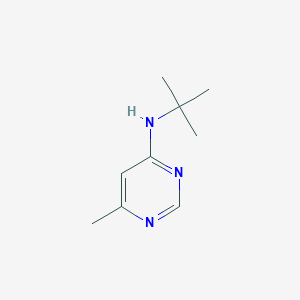
![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
